molecular formula C21H16ClN3O2 B243785 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Katalognummer B243785
Molekulargewicht: 377.8 g/mol
InChI-Schlüssel: BEWMABLIWBIBDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a synthetic compound that has shown potential in various scientific research applications.

Wirkmechanismus

The mechanism of action of 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, potentially leading to the development of new treatments for neurological disorders.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth. In the brain, it can modulate the activity of certain neurotransmitters, potentially leading to the development of new treatments for neurological disorders. Additionally, it has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, its ability to inhibit HDACs makes it a promising candidate for the treatment of cancer. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research involving 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One potential direction is the development of new drugs based on this compound, with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound, particularly in the brain. Finally, research is needed to determine the potential of this compound in the treatment of inflammatory diseases.

Synthesemethoden

The synthesis of 3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the reaction of 4-(2-bromoethyl)benzonitrile with 2-amino-5-chlorobenzonitrile to form 4-(2-chloroethyl)-2-amino-5-chlorobenzonitrile. This intermediate is then reacted with 2-(4-bromobenzyl)oxazolo[4,5-b]pyridine to form the final product.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurobiology, it has been shown to modulate the activity of certain neurotransmitters, potentially leading to the development of new treatments for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Eigenschaften

Molekularformel

C21H16ClN3O2

Molekulargewicht

377.8 g/mol

IUPAC-Name

3-chloro-4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H16ClN3O2/c1-13-4-7-16(11-17(13)22)20(26)24-12-14-5-8-15(9-6-14)21-25-19-18(27-21)3-2-10-23-19/h2-11H,12H2,1H3,(H,24,26)

InChI-Schlüssel

BEWMABLIWBIBDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.